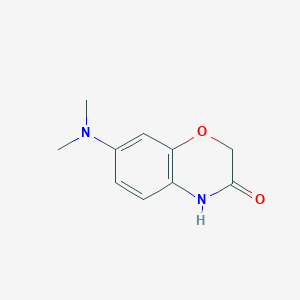

7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

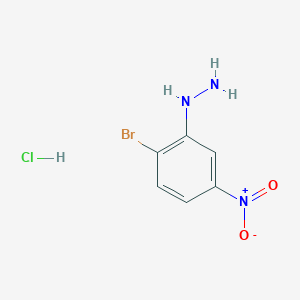

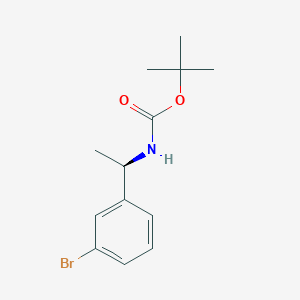

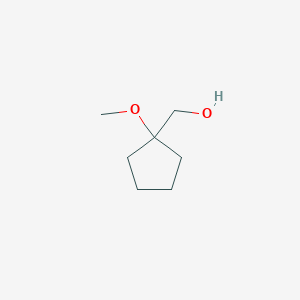

7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one (DMBX) is a compound that belongs to the benzoxazinone family and has been studied for its potential applications in scientific research. It has been used in various fields such as biochemistry, physiology, and medicine. DMBX is a compound with a unique structure that can be synthesized in a laboratory setting.

Applications De Recherche Scientifique

Fluorescent Dye Properties

7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one, referred to as DFSBO, exhibits interesting spectral properties, making it a potential candidate for various applications. Its broad first absorption band, large Stokes shift, and good quantum yield with minimal temperature and excitation-wavelength dependence are notable. This suggests its utility in areas requiring precise spectral characteristics (Bris et al., 1984).

Synthesis and Derivative Formation

The synthesis process of DFSBO involves condensing α-keto-acids with 2-amino-5-dimethylaminophenol. The resulting fluorescent dyes can be further processed to produce styryl dyes, which open up possibilities for various chemical applications (Bris, 1985).

Intracellular Calcium Activity

Substituted 1,4-benzoxazines, which include derivatives of DFSBO, have demonstrated moderate activity on intracellular calcium. This discovery could have implications in medical and biological research, particularly in understanding cellular processes involving calcium signaling (Bourlot et al., 1998).

Solar Energy Applications

DFSBO has been compared to other dyes like DCM and Rhodamine 640 for applications in fluorescent solar concentrators (FSC). Research indicates that DFSBO offers superior performance in terms of spectral characteristics, power concentration factor, and photochemical stability, which is essential for the development of efficient solar energy devices (Mugnier et al., 1987).

Ecological Role and Bioactivity

DFSBO derivatives have been studied for their phytotoxic, antifungal, antimicrobial, and antifeedant effects, among others. These compounds are increasingly considered for their potential as natural herbicide models and their role in chemical defense mechanisms in plants (Macias et al., 2009).

Crystal Structure and Electrochemical Properties

Research on dihydro-1,3,2H-benzoxazine dimer derivatives, related to DFSBO, helps in understanding their chelating properties and electrochemical characteristics. This information is crucial for applications involving transition and rare-earth cations, potentially impacting areas like materials science and electrochemistry (Suetrong et al., 2021).

Mécanisme D'action

Target of Action

It is structurally similar to minocycline , a tetracycline antibiotic that is active against both gram-negative and gram-positive bacteria

Mode of Action

Minocycline works by inhibiting protein synthesis in bacteria, preventing them from growing and multiplying . It’s important to note that this is a hypothesis and the actual mode of action may vary.

Biochemical Pathways

If it acts similarly to minocycline, it could affect the protein synthesis pathway in bacteria This would result in the inhibition of bacterial growth and multiplication

Result of Action

If it acts similarly to minocycline, it could result in the inhibition of bacterial growth and multiplication

Propriétés

IUPAC Name |

7-(dimethylamino)-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-12(2)7-3-4-8-9(5-7)14-6-10(13)11-8/h3-5H,6H2,1-2H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGGDVPLOUCQFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)NC(=O)CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate](/img/structure/B1374384.png)

![tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B1374386.png)